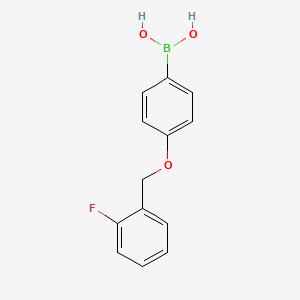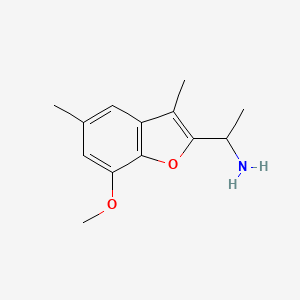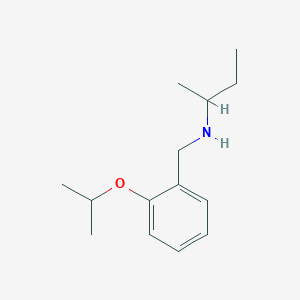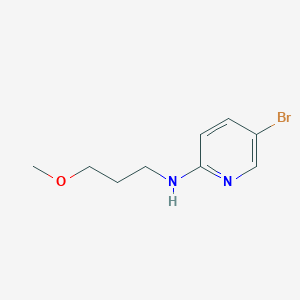
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . The compound is also known by its IUPAC name, "{4-[(2-Fluorobenzyl)oxy]phenyl}boronic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a fluorobenzyl group via an oxygen atom . The fluorobenzyl group is attached to the phenyl ring via an oxygen atom, forming an ether linkage .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±55.0 °C at 760 mmHg, and a flash point of 207.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP value is 3.21, indicating its relative hydrophobicity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki-Miyaura Coupling
4-((2-Fluorobenzyl)oxy)phenyl)boronic acid: is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is pivotal for constructing carbon-carbon bonds, which are fundamental in creating complex organic molecules. The compound’s boronic acid group reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. These compounds are significant in pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Serine Protease Inhibitors
In medicinal chemistry, phenylboronic acids, including 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid , are utilized as inhibitors of serine proteases . These enzymes play a crucial role in various physiological processes, and their dysregulation is associated with diseases. By inhibiting serine proteases, this compound can help in developing therapeutic agents for conditions such as inflammation, cancer, and coagulation disorders.
Enzyme Stabilizers and Bactericides
The compound’s ability to interact with enzymes also makes it valuable as an enzyme stabilizer and bactericide . It can potentially be used to enhance the stability of enzymes in various industrial processes or as a bactericidal agent in disinfectants and antiseptics.
Boron Neutron Capture Therapy (BNCT)
4-((2-Fluorobenzyl)oxy)phenyl)boronic acid: may have applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted radiotherapy used for treating cancer. The boron-containing compound accumulates in tumor cells and, upon exposure to neutrons, undergoes a nuclear reaction that destroys the cancer cells while sparing the surrounding healthy tissue.
Fluorescent Probes and Sensors
The compound’s structure allows for the synthesis of fluorescent probes and sensors . These probes can be used to detect and measure biological analytes, such as sugars or proteins, making them useful in biochemical research and medical diagnostics.
Drug Delivery Systems
The boronic acid moiety of 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be exploited in drug delivery systems . It can form reversible covalent bonds with diols, such as those found in polysaccharides, allowing for the targeted delivery of drugs to specific tissues or cells.
Material Science: Polymer Synthesis
In material science, this compound can be used to synthesize polymers with specific properties . The boronic acid group can participate in polymerization reactions, leading to polymers with unique characteristics like self-healing, responsiveness to stimuli, or biodegradability.
Analytical Chemistry: Chromatography
Lastly, 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be used in analytical chemistry as a chromatography reagent . It can help in the separation of compounds based on their ability to form reversible complexes with the boronic acid, which is particularly useful in the purification of various biomolecules.
Eigenschaften
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQSLDBKPNEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655847 | |
| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1072951-78-0 | |
| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)


![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)



![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)



![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)